1-Methyl-1-phenylsilinan-4-one
Description
Properties
Molecular Formula |
C12H16OSi |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
1-methyl-1-phenylsilinan-4-one |
InChI |
InChI=1S/C12H16OSi/c1-14(9-7-11(13)8-10-14)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
PNLDKOXWCXGACC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(=O)CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 1 Phenylsilinan 4 One
Retrosynthetic Analysis of the 1-Methyl-1-phenylsilinan-4-one Skeleton
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. ias.ac.indeanfrancispress.com This process involves imaginary bond disconnections that correspond to known and reliable chemical reactions, viewed in the reverse direction. ias.ac.in For this compound, two primary retrosynthetic disconnections of the heterocyclic ring are considered strategic.
A logical approach involves a disconnection across the Si-C(2) bond and the C(3)-C(4) bond. This simplifies the target molecule to two key synthons: a methylphenylsilyl cation equivalent and a 1,3-dianion equivalent derived from acetone. A more practical disconnection strategy, however, breaks the two Si-C bonds. This leads back to a dichloromethylphenylsilane (B109416) precursor and a 1,5-diorganometallic reagent, although the latter can be challenging to prepare.
A highly effective and commonly employed retrosynthetic strategy for cyclic ketones is based on annulation reactions. byjus.com Applying this logic, the silinanone ring can be disconnected via a sila-analogue of the Robinson annulation. This approach disconnects the C(3)-C(4) and C(2)-C(6) bonds, leading to a methyl(phenyl)silyl-substituted nucleophile and an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone. This pathway is often more synthetically viable as it builds upon well-established reaction mechanisms like the Michael addition and subsequent intramolecular aldol (B89426) condensation. chemistrysteps.com
Precursor Synthesis and Functionalization Strategies for Silinanones
The synthesis of precursors is dictated by the chosen retrosynthetic pathway. For an annulation-based strategy, the key precursor is a silane (B1218182) functionalized to act as a Michael donor. One common approach involves the synthesis of a silyl-substituted enolate or its equivalent.
The functionalization of silicon itself is a critical first step. Dichloromethylphenylsilane serves as a versatile starting material. Reaction with a Grignard reagent, such as vinylmagnesium bromide, can introduce a vinyl group, which can then be further manipulated. Alternatively, hydrosilylation of alkynes can produce vinylsilanes that serve as precursors.
Functionalization strategies often involve the creation of organometallic reagents or the use of directed metalation. uni-muenchen.de For instance, a precursor might be designed to undergo metal-halogen exchange or C-H activation to generate a nucleophilic center at the appropriate position for cyclization. uni-muenchen.denih.gov The choice of functionalization method depends on the compatibility with other functional groups present in the molecule. uni-muenchen.de
Cyclization Pathways for the Construction of the Silinanone Ring System
The formation of the six-membered silinanone ring is the cornerstone of the synthesis. This can be achieved through various cyclization strategies, broadly categorized as intramolecular bond formations or annulation reactions.
The direct formation of a carbon-silicon bond within an acyclic precursor is a powerful method for constructing silacycles. d-nb.info This can be achieved through several catalytic processes. Transition metal-catalyzed reactions, particularly those using palladium, have been developed for C–Si bond formation. d-nb.infonih.gov One such strategy involves the intramolecular coupling of a molecule containing both a silicon-halide and an organometallic moiety.
Another approach is intramolecular hydrosilylation, where a silicon-hydride (Si-H) bond adds across a carbon-carbon double or triple bond within the same molecule. This reaction is often catalyzed by platinum, rhodium, or iridium complexes and can be highly efficient in forming five- and six-membered rings. The success of this method relies on the synthesis of a precursor containing both functionalities at appropriate positions to facilitate the cyclization.
Recent advancements have also explored enzymatic methods for carbon-silicon bond formation, which can offer high selectivity under mild conditions. nih.gov Cytochrome c-based biocatalysts have been engineered to catalyze carbene insertion into Si-H bonds, representing a novel approach to C-Si bond formation. nih.gov
Annulation, the process of building a new ring onto a pre-existing structure, is a highly effective strategy for forming cyclic systems. wikipedia.org The Robinson annulation, which combines a Michael addition with an aldol condensation, is a classic example used to form six-membered rings. byjus.comchemistrysteps.com A sila-analogue of this reaction is a plausible pathway to this compound. This would involve the Michael addition of a nucleophilic methylphenylsilyl species to an α,β-unsaturated ketone like methyl vinyl ketone, followed by an intramolecular cyclization of the resulting intermediate.
Silylation-initiated annulation reactions have become a significant area of research, utilizing transition metal catalysis to construct silicon-containing rings. sioc-journal.cn These reactions can proceed through various mechanisms, including those initiated by radicals or transition metals, expanding the toolkit for building complex organosilicon molecules. sioc-journal.cn
The table below summarizes hypothetical conditions for different cyclization approaches to a silinanone skeleton.
| Cyclization Strategy | Catalyst/Reagent | Solvent | Temperature | Key Transformation |
| Intramolecular Hydrosilylation | Karstedt's catalyst (Pt) | Toluene | 80-110 °C | Si-H addition to C=C |
| Pd-Catalyzed C-Si Coupling | Pd(OAc)₂, PPh₃ | DMF | 100 °C | Intramolecular Si-C cross-coupling |
| Sila-Robinson Annulation | NaOEt (base) | Ethanol | 25-78 °C | Michael addition then Aldol condensation |
| Radical Cyclization | AIBN, Bu₃SnH | Benzene | 80 °C | Radical addition to an unsaturated bond |
Stereochemical Control in the Synthesis of this compound and Analogues
While this compound itself is achiral, the introduction of substituents on the carbon framework of the ring can create stereocenters. Controlling the stereochemistry during the synthesis of analogues is a crucial aspect of modern organic chemistry. nih.gov
Stereocontrol can be achieved through several methods:
Use of Chiral Catalysts : Asymmetric catalysis is a powerful tool for inducing enantioselectivity. numberanalytics.com Chiral transition metal complexes or organocatalysts can be used in the cyclization step to favor the formation of one enantiomer over the other. numberanalytics.comchemrxiv.org For instance, chiral phosphoric acids have been used to achieve enantioselective synthesis of related axially chiral silacyclohexylidene oxime ethers. thieme-connect.com
Substrate Control : The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of the reaction. numberanalytics.com By starting with an enantiomerically pure precursor, it is possible to synthesize a specific stereoisomer of the target molecule.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the acyclic precursor to guide the stereochemistry of the ring-forming reaction. After the cyclization, the auxiliary is removed, yielding the desired enantiomerically enriched product.
The synthesis of specific stereoisomers is critical, as different stereoisomers of a molecule can have vastly different biological activities. nih.gov
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that minimize environmental impact. nih.govresearchgate.net The synthesis of this compound can be evaluated and optimized based on the 12 Principles of Green Chemistry. acs.org
Key considerations include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Annulation and cycloaddition reactions are often highly atom-economical.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and can be recycled, reducing waste. acs.org Transition-metal and enzyme-catalyzed cyclizations are prime examples of this principle. nih.gov
Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing a synthetic route that proceeds without protecting groups is a key goal.
Safer Solvents and Reagents : The use of hazardous solvents and reagents should be avoided. rsc.org Chemists aim to use greener solvents like water, ethanol, or supercritical CO₂, and design reactions that can be performed under milder, safer conditions. nih.gov
By applying these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1 Phenylsilinan 4 One
Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis of 1-Methyl-1-phenylsilinan-4-one
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic and organometallic compounds in solution. dntb.gov.ua For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular framework and conformational dynamics.
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments and their neighboring atoms. The molecule contains several sets of protons: the methyl group attached to silicon, the protons of the phenyl ring, and the methylene (B1212753) protons of the silinane ring.
The protons of the methyl group bonded to the silicon atom are expected to appear as a sharp singlet in a distinct upfield region, typically around 0.3-0.5 ppm, due to the electropositive nature of silicon. msu.edu The aromatic protons of the phenyl group would produce complex multiplet signals in the downfield region of approximately 7.2-7.8 ppm. libretexts.org The methylene protons of the silinane ring are diastereotopic and would appear as multiplets. The protons on carbons adjacent to the silicon (C2 and C6) are expected at around 1.0-1.5 ppm, while those adjacent to the carbonyl group (C3 and C5) would be shifted further downfield to about 2.4-2.7 ppm due to the deshielding effect of the ketone.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Si-CH₃ | 0.3 - 0.5 | Singlet (s) |
| Ring CH₂ (C2, C6) | 1.0 - 1.5 | Multiplet (m) |
| Ring CH₂ (C3, C5) | 2.4 - 2.7 | Multiplet (m) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon, aromatic carbons, aliphatic ring carbons, and the methyl carbon.
The carbonyl carbon (C4) is the most deshielded and is expected to appear at the low-field end of the spectrum, typically in the range of 205-215 ppm for cyclic ketones. researchgate.net The carbons of the phenyl ring would resonate between 128 and 140 ppm. The aliphatic methylene carbons of the ring (C2, C3, C5, C6) would appear in the upfield region, while the methyl carbon attached to the silicon would be found at a very high field, often close to 0 ppm. organicchemistrydata.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 205 - 215 |
| Phenyl (C-ipso) | 135 - 140 |
| Phenyl (C-ortho, meta, para) | 128 - 134 |
| Ring CH₂ (C3, C5) | 35 - 45 |
| Ring CH₂ (C2, C6) | 15 - 25 |
²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. For tetracoordinate silicon atoms in cyclic silanes, chemical shifts are sensitive to ring conformation and substitution. acs.orgosti.gov In this compound, the silicon atom is part of a six-membered ring and is bonded to a methyl group, a phenyl group, and two carbon atoms of the ring. The expected ²⁹Si chemical shift for this environment would likely fall in the range of -5 to -25 ppm relative to tetramethylsilane (B1202638) (TMS). titech.ac.jp This specific shift helps confirm the cyclic structure and the nature of the substituents on the silicon atom.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the silinane ring, confirming the connectivity between the C2-C3 and C5-C6 methylene groups. sdsu.edu
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2.
Table 3: Key Expected HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |
|---|---|---|
| Si-CH₃ | C2, C6 | Confirms Si-C ring bonds |
| H at C2/C6 | C4 (Carbonyl) | Confirms ring structure connectivity |
| H at C3/C5 | C4 (Carbonyl) | Confirms position of ketone |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. edinst.com These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. mt.comtanta.edu.eg
For this compound, the most prominent feature in the IR spectrum is expected to be a strong absorption band for the carbonyl (C=O) stretching vibration, typically found around 1710-1720 cm⁻¹. Other significant bands include C-H stretching vibrations for the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic ring and methyl groups (below 3000 cm⁻¹). Vibrations involving the silicon atom, such as the Si-C and Si-Phenyl stretches, would appear in the fingerprint region at lower wavenumbers. acs.org
In the Raman spectrum, the symmetric "breathing" mode of the phenyl ring is expected to be a particularly strong and sharp band. While the C=O stretch is often weaker in Raman than in IR, other skeletal vibrations and Si-C bonds can provide strong signals, offering complementary information. americanpharmaceuticalreview.com
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H (Phenyl) | Stretch | 3050 - 3100 | Medium | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium | Medium |
| C=O (Ketone) | Stretch | 1710 - 1720 | Strong | Weak |
| C=C (Phenyl) | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Si-Phenyl | Stretch | ~1100 | Strong | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.org The molecular formula for this compound is C₁₂H₁₆OSi, giving it a molecular weight of 204.35 g/mol . achemblock.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 204. The fragmentation of this molecule is expected to follow pathways characteristic of both ketones and organosilanes. Key fragmentation events would include:
Loss of a methyl group: Cleavage of the Si-CH₃ bond would result in a prominent fragment ion at m/z 189 ([M-15]⁺).
Loss of a phenyl group: Cleavage of the Si-Phenyl bond would lead to a fragment at m/z 127 ([M-77]⁺).
Alpha-cleavage: As a cyclic ketone, fragmentation can occur at the bonds adjacent to the carbonyl group. whitman.eduquizlet.comlibretexts.org This can lead to complex ring-opening pathways.
Rearrangements involving the silicon atom are also possible, as silicon's ability to stabilize positive charges can influence fragmentation routes. researchgate.netglobalauthorid.com
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 204 | [C₁₂H₁₆OSi]⁺ | Molecular Ion (M⁺) |
| 189 | [C₁₁H₁₃OSi]⁺ | Loss of methyl radical (•CH₃) |
| 127 | [C₆H₉OSi]⁺ | Loss of phenyl radical (•C₆H₅) |
X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)
A comprehensive search of scientific literature and chemical databases indicates that, at present, there are no publicly available X-ray crystallography studies specifically detailing the solid-state structure of this compound. The determination of a crystal structure through single-crystal X-ray diffraction is a powerful technique that provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. protoxrd.comnih.gov
While specific crystallographic data for this compound is not available, the application of X-ray crystallography would be invaluable for a complete structural elucidation. Should such a study be conducted, it would be anticipated to reveal key structural features of the molecule. For instance, the technique could definitively establish the conformation of the six-membered silinane ring. This would clarify whether the ring adopts a chair, boat, or twist-boat conformation in the solid state, which is a fundamental aspect of its three-dimensional structure.
In the absence of experimental data for this compound, a summary of general crystallographic data that would be obtained from such an analysis is presented in the table below. This table illustrates the type of information that a crystallographic study would provide.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c) | To be determined (Å) |
| Unit Cell Angles (α, β, γ) | To be determined (°) |
| Volume (V) | To be determined (ų) |
| Z (Molecules per unit cell) | To be determined |
| Calculated Density (ρ) | To be determined (g/cm³) |
| R-factor | To be determined |
The analysis of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the carbonyl oxygen, would also be a critical outcome of a crystallographic study, explaining the packing of the molecules in the crystal lattice. nih.gov
Until experimental X-ray diffraction data for this compound becomes available, its solid-state structure remains a subject for theoretical modeling and speculation based on related known structures.
Chemical Transformations and Reactivity Patterns of 1 Methyl 1 Phenylsilinan 4 One
Reactivity of the Silacyclohexanone Ring System in 1-Methyl-1-phenylsilinan-4-one
The silacyclohexanone ring provides a robust yet adaptable scaffold. While stable under many conditions, the ring can participate in transformations that alter its size or lead to the formation of other heterocyclic systems. A notable reaction is ring expansion through homologation. For instance, the reaction of γ,γ-disubstituted silacyclohexanones with diazomethane (B1218177) derivatives like CF3CHN2 results in the formation of α-trifluoromethyl silacycloheptanones. mdpi.com This transformation expands the six-membered ring to a seven-membered one, demonstrating the ring's capacity to undergo structural rearrangement. mdpi.com
Furthermore, silacyclohexanones, synthesized from precursors like bis(bromoethylsilanes), serve as valuable intermediates for creating a variety of silicon-containing heterocycles. researchgate.netnih.govacs.org This highlights the synthetic utility of the ring system as a foundational building block in organosilicon chemistry. researchgate.netacs.org
Reactions Involving the Carbonyl Group of this compound
The ketone functionality is a major site of reactivity in this compound, readily undergoing nucleophilic addition and reactions involving the adjacent α-carbons through enolization.
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions are fundamental to the functionalization of the molecule.
Addition of Nitrogen Nucleophiles: The carbonyl group reacts with amine derivatives to form C=N double bonds. A specific example is the reaction of this compound with O-(2,4-dinitrophenyl)hydroxylamine, which yields the corresponding O-(2,4-dinitrophenyl)oxime in 65% yield. thieme-connect.com This type of condensation reaction is characteristic of ketones. libretexts.orgmsu.edu
Addition of Hydride Nucleophiles: The reduction of the carbonyl group to a secondary alcohol is a common transformation. This is typically achieved using complex metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride, where a hydride ion acts as the nucleophile. libretexts.orgyoutube.com
Addition of Oxygen and Sulfur Nucleophiles: The carbonyl group can be protected by converting it into an acetal (B89532) or thioacetal. This involves the acid-catalyzed reaction with a diol (e.g., ethylene (B1197577) glycol) or a dithiol (e.g., 1,2-ethanedithiol) to form a 1,3-dioxolane (B20135) or 1,3-dithiolane, respectively. organic-chemistry.orgorganic-chemistry.org These reactions are reversible and crucial in multi-step syntheses. organic-chemistry.org
The following table summarizes key nucleophilic addition reactions at the carbonyl group.
| Reagent | Product Type | Yield | Reference |
| O-(2,4-Dinitrophenyl)hydroxylamine | Oxime | 65% | thieme-connect.com |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Not specified | libretexts.orgyoutube.com |
| Ethylene Glycol / H⁺ | 1,3-Dioxolane (Acetal) | Not specified | organic-chemistry.org |
| 1,2-Ethanedithiol / Lewis Acid | 1,3-Dithiolane (Thioacetal) | Not specified | organic-chemistry.org |
The presence of α-hydrogens allows this compound to form an enol or enolate intermediate under basic or acidic conditions. This intermediate is a key participant in various reactions.
A significant reaction involving enolization is the homologation with diazomethane derivatives. The reaction of silacyclohexanones with CF3CHN2 has been shown to produce chiral α-trifluoromethyl silacycloheptanones in moderate to high yields (53–87%) and with variable to excellent enantioselectivities (73–94% ee). mdpi.com This process proceeds through the attack of the diazomethane on the carbonyl, followed by rearrangement, which is facilitated by the formation of an enolate-like intermediate. mdpi.com
Reactivity at the Silicon Center of this compound
The silicon atom, being part of the heterocyclic ring, also represents a site for chemical modification. Its reactivity is significantly influenced by the nature of its substituents.
The bonds to the silicon atom can be selectively cleaved. The silicon-phenyl bond, in particular, is known to be more labile under certain acidic conditions compared to silicon-alkyl bonds. acs.org This allows for substitution reactions where the phenyl group can be replaced. Treatment with strong acids can lead to the cleavage of the Si-Ph bond to form a silanol (B1196071) (a compound containing a Si-OH group). acs.org This provides a synthetic route to other functionalized silacycles.
The two different groups on the silicon atom, phenyl and methyl, create an asymmetric center and impart distinct electronic and steric properties to the molecule.
Phenyl Group: The phenyl group is sterically bulky and electron-withdrawing. Its size can sterically hinder the approach of reagents to the silicon atom and adjacent functional groups. mdpi.com Its electronic-withdrawing nature affects the electropositivity of the silicon atom. The relative lability of the silicon-phenyl bond makes it a useful functional handle for further transformations. acs.org
Methyl Group: The methyl group is smaller and electron-donating compared to the phenyl group. The disparity in size and electronic character between the methyl and phenyl groups is crucial for stereocontrol in asymmetric reactions. researchgate.netresearchgate.net Studies on related silacyclohexadienone systems have revealed a "carbon-silicon-switch" effect, where the identity of the silicon substituents dramatically influences the stereochemical outcome of reactions like conjugate additions. researchgate.netresearchgate.net This demonstrates that the methyl and phenyl groups are not mere spectators but play an active role in dictating the reactivity and selectivity of the molecule.
Ring-Opening and Ring-Expansion Reactions of the this compound Skeleton
The six-membered ring of this compound is relatively stable. Ring-opening would require significant energy input or specific reagents designed to cleave the silicon-carbon bonds within the ring. Such reactions are not common under standard laboratory conditions.
Ring-expansion reactions, however, are a known pathway in cyclic systems, often proceeding through carbocation intermediates to relieve ring strain or to form a more stable ring system. imperial.ac.ukyoutube.com For the silinanone skeleton, a hypothetical ring-expansion could be envisioned, for example, starting from the corresponding alcohol, 1-methyl-1-phenylsilinan-4-ol. Protonation of the hydroxyl group and subsequent loss of water would generate a carbocation at the C4 position. A rearrangement, such as a 1,2-shift of one of the ring carbons, could potentially lead to a seven-membered ring. However, without experimental evidence, this remains a speculative pathway.
Functional Group Interconversions on this compound
The most reactive site for functional group interconversion on this compound is the carbonyl group of the ketone. This allows for a variety of transformations to introduce new functional groups into the molecule. numberanalytics.com
The ketone can be reduced to a secondary alcohol, which can then be further converted into other functional groups such as halides or esters. Additionally, the carbonyl group can react with nitrogen-based nucleophiles to form imines or oximes. The carbon alpha to the carbonyl group also provides a site for reactions like halogenation.
Below are tables detailing some of the expected functional group interconversions based on the known reactivity of ketones.
Table 1: Reduction of the Carbonyl Group
| Product Name | Reagent(s) | Reaction Type | Notes |
| 1-Methyl-1-phenylsilinan-4-ol | Sodium borohydride (NaBH₄), Methanol (MeOH) | Reduction | A standard, mild method for reducing ketones to secondary alcohols. |
| 1-Methyl-1-phenylsilinan-4-ol | Lithium aluminum hydride (LiAlH₄), Diethyl ether (Et₂O), then H₃O⁺ | Reduction | A more powerful reducing agent, also effective for this transformation. |
Table 2: Conversion to C=N Double Bonds
| Product Name | Reagent(s) | Reaction Type | Notes |
| N-(1-Methyl-1-phenylsilinan-4-ylidene)aniline | Aniline (PhNH₂), Acid catalyst | Imine Formation | Reaction with a primary amine to form an imine (Schiff base). |
| This compound oxime | Hydroxylamine (B1172632) (NH₂OH), Mild acid or base | Oxime Formation | Useful for characterization and as an intermediate for other reactions. |
Table 3: Reactions at the Alpha-Carbon
| Product Name | Reagent(s) | Reaction Type | Notes |
| 3-Bromo-1-methyl-1-phenylsilinan-4-one | Bromine (Br₂), Acetic acid (AcOH) | Alpha-Halogenation | Introduction of a halogen at the carbon adjacent to the carbonyl group under acidic conditions. |
| 3,5-Dibromo-1-methyl-1-phenylsilinan-4-one | Excess Bromine (Br₂), Acetic acid (AcOH) | Alpha-Dihalogenation | With excess halogen, both alpha-carbons can be halogenated. |
Table 4: Interconversion of the Alcohol Derivative
Following the reduction of the ketone to 1-methyl-1-phenylsilinan-4-ol, the hydroxyl group can be converted to other functionalities.
| Starting Material | Product Name | Reagent(s) | Reaction Type |
| 1-Methyl-1-phenylsilinan-4-ol | 4-Chloro-1-methyl-1-phenylsilinane | Thionyl chloride (SOCl₂) | Halogenation |
| 1-Methyl-1-phenylsilinan-4-ol | 4-Bromo-1-methyl-1-phenylsilinane | Phosphorus tribromide (PBr₃) | Halogenation |
| 1-Methyl-1-phenylsilinan-4-ol | 1-Methyl-1-phenylsilinan-4-yl acetate | Acetic anhydride, Pyridine | Esterification |
These transformations represent standard organic reactions and are expected to be applicable to this compound, providing pathways to a variety of derivatives.
Computational and Theoretical Investigations of 1 Methyl 1 Phenylsilinan 4 One
Quantum Chemical Calculations for Electronic Structure and Bonding in 1-Methyl-1-phenylsilinan-4-one
A foundational understanding of this compound begins with a detailed analysis of its electronic structure and the nature of its chemical bonds. Quantum chemical calculations are the primary tools for such investigations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be invaluable for determining key electronic properties. These calculations could elucidate the distribution of electron density, highlighting the polarization of bonds, particularly the Si-C, Si-phenyl, and C=O bonds.
Furthermore, DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack. A hypothetical table of DFT-calculated parameters might look like this:
| Parameter | Calculated Value |
| Total Energy | Value (Hartree) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
| Note: This table is illustrative and does not contain real data as no specific DFT studies on this compound were found. |
Ab Initio Methods
For higher accuracy, particularly for understanding subtle electronic effects and for benchmarking DFT results, ab initio methods could be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more demanding, these methods would offer a more precise picture of the electronic structure and bonding in this compound. These calculations would be particularly useful for refining the understanding of the interactions between the silicon atom, the phenyl ring, and the carbonyl group.
Conformational Analysis and Energy Landscapes of this compound
The six-membered silinan ring in this compound is not planar and can adopt various conformations, similar to cyclohexane. The presence of a silicon atom, with its longer bond lengths and different bond angles compared to carbon, will influence the geometry and relative energies of these conformers. nih.gov A thorough conformational analysis would be necessary to identify the most stable chair, boat, and twist-boat conformations.
Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This would reveal the relative energies of different conformers and the energy barriers for interconversion between them. The two primary chair conformations, with the methyl and phenyl groups in either axial or equatorial positions, would be of particular interest. The relative stability of these conformers would be determined by a balance of steric and electronic effects.
A hypothetical table summarizing the relative energies of different conformers could be generated:
| Conformer | Phenyl Group Position | Methyl Group Position | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | Equatorial | 0.00 (Reference) |
| Chair 2 | Axial | Equatorial | Value |
| Chair 3 | Equatorial | Axial | Value |
| Chair 4 | Axial | Axial | Value |
| Twist-Boat | - | - | Value |
| Note: This table is for illustrative purposes. The actual preferred conformation would depend on detailed calculations that have not been published. |
Reaction Mechanism Elucidation for Transformations Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions could be investigated. For instance, the reactivity of the ketone group could be explored, such as in reduction or nucleophilic addition reactions. Similarly, reactions involving the silicon center could be studied.
By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, chemists can gain a detailed understanding of the reaction kinetics and thermodynamics. This would allow for the prediction of reaction outcomes and the design of new synthetic routes. For example, a computational study could compare the energy barriers for nucleophilic attack on the carbonyl carbon versus the silicon atom, providing insights into the molecule's chemoselectivity.
Prediction of Spectroscopic Properties of this compound
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and provide a more detailed understanding of the molecule. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.
DFT and other quantum chemical methods can calculate NMR chemical shifts (¹³C and ¹H) and coupling constants with a reasonable degree of accuracy. chemaxon.com These predicted spectra can aid in the assignment of experimental signals and can be especially useful for distinguishing between different conformers or isomers.
A hypothetical table of predicted versus experimental NMR chemical shifts might be constructed:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C=O | Value | Value |
| Si-C (Methyl) | Value | Value |
| Si-C (Phenyl, ipso) | Value | Value |
| ... (other carbons) | ... | ... |
| Note: This table is illustrative and requires both computational and experimental data that is not currently available. |
Similarly, the calculation of vibrational frequencies can predict the positions of major peaks in the IR spectrum. This would allow for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic C=O stretch of the ketone and vibrations associated with the Si-C and Si-phenyl bonds.
Exploration of 1 Methyl 1 Phenylsilinan 4 One in Synthetic Methodologies
1-Methyl-1-phenylsilinan-4-one as a Building Block in Organic Synthesis
This compound serves as a versatile precursor in the synthesis of more elaborate molecules. wikipedia.org Its utility as a building block stems from the reactivity of the ketone functional group, which can undergo a variety of standard organic reactions. For instance, it can be converted into corresponding oximes and oxime ethers. thieme-connect.comthieme-connect.com
A notable application is its use in the synthesis of this compound O-(2,4-dinitrophenyl)oxime. This transformation highlights the ketone's ability to react with hydroxylamine (B1172632) derivatives, providing a scaffold for further functionalization. thieme-connect.com The reaction to form the oxime ether proceeds with a good yield, demonstrating the practicality of this synthetic step.
Table 1: Synthesis of this compound O-(2,4-Dinitrophenyl)oxime
| Reactant | Product | Yield |
|---|---|---|
| This compound | This compound O-(2,4-Dinitrophenyl)oxime | 74% thieme-connect.com |
The resulting oxime ethers can then be employed in subsequent, more complex reactions, underscoring the role of this compound as a foundational element in multi-step synthetic sequences.
Stereoselective Applications of this compound in Target Synthesis
A significant area of application for this compound lies in the realm of stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a target molecule. The inherent chirality of the silicon atom in the silinanone ring, coupled with the reactivity of the ketone, makes it a valuable substrate for asymmetric transformations.
One prominent example is its use in the enantioselective synthesis of axially chiral silacyclohexylidene oxime ethers. thieme-connect.com This process is achieved through a chiral phosphoric acid-catalyzed reaction. The stereochemical outcome of such reactions is of paramount importance, and the use of chiral catalysts allows for the selective formation of one enantiomer over the other. thieme-connect.com
The development of stereoselective methods is a central theme in modern organic synthesis, as the biological activity of molecules is often highly dependent on their stereochemistry. mdpi.comnih.gov The application of this compound in these methodologies showcases its potential for the construction of enantiomerically enriched compounds. thieme-connect.com
Catalytic Applications of Derivatives of this compound
Based on the available scientific literature, there is currently no evidence to suggest that derivatives of this compound are utilized in catalytic applications. While the development of novel catalysts is a dynamic area of research, the focus on this particular compound has been primarily on its role as a synthetic intermediate.
Utilization of this compound in Materials Science
At present, the scientific literature does not indicate any specific applications of this compound in the field of materials science, such as for the synthesis of polymer precursors. The research surrounding this compound has been predominantly centered on its utility in fine organic synthesis.
Future Research Directions for 1 Methyl 1 Phenylsilinan 4 One
Development of Novel Synthetic Routes to 1-Methyl-1-phenylsilinan-4-one
The development of efficient and stereoselective synthetic routes is fundamental to enabling broader research into this compound. While standard methods for the synthesis of silicon-containing heterocycles exist, future research could focus on developing more advanced and sustainable methodologies.
Key Research Objectives:
Catalytic Approaches: Investigation into transition-metal-catalyzed reactions, such as ring-closing metathesis or intramolecular hydrosilylation, could provide more direct and atom-economical pathways to the silinanone ring system.
Asymmetric Synthesis: The development of enantioselective methods to introduce chirality at the silicon center would be a significant advancement, as the stereochemistry of organosilicon compounds can profoundly influence their biological activity and material properties. This could involve the use of chiral catalysts or auxiliaries.
Green Chemistry Principles: Future synthetic strategies should aim to incorporate principles of green chemistry, such as the use of non-toxic reagents and solvents, and minimizing waste generation.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Ring-Closing Metathesis | High functional group tolerance, potential for stereocontrol. | Development of silicon-containing diene precursors. |
| Intramolecular Hydrosilylation | Atom-economical, potential for asymmetric catalysis. | Screening of various catalyst systems (e.g., Pt, Rh, Ir). |
| Diastereoselective Cyclization | Access to specific stereoisomers. | Use of chiral auxiliaries on the acyclic precursor. |
Investigation of Undiscovered Reactivity Modes of this compound
The reactivity of this compound remains largely unexplored. A thorough investigation into its chemical behavior could reveal novel transformations and expand its utility as a synthetic building block.
Areas for Investigation:
Reactions at the Carbonyl Group: A systematic study of nucleophilic additions, reductions, and condensations at the C4-carbonyl group would provide access to a wide range of functionalized silinane derivatives. The influence of the silicon atom on the reactivity of the ketone could be a key area of study.
Reactivity at the Silicon Center: Exploration of reactions involving the silicon atom, such as oxidation, substitution of the methyl or phenyl groups, or ring-opening reactions, could lead to new classes of organosilicon compounds.
Enolate Chemistry: The potential to form an enolate or silyl (B83357) enol ether from this compound could open up a plethora of carbon-carbon bond-forming reactions, allowing for further elaboration of the heterocyclic scaffold.
Advanced Theoretical Modeling for Predictive Chemistry of this compound
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. Advanced theoretical modeling of this compound could provide valuable insights that guide experimental work.
Modeling Objectives:
Conformational Analysis: Detailed computational studies to determine the preferred conformations of the silinanone ring and the energy barriers between them. This is crucial for understanding its stereochemistry and reactivity.
Spectroscopic Prediction: Calculation of spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.
Reaction Mechanism Elucidation: Theoretical modeling of potential reaction pathways to understand the transition states and intermediates involved, which can help in optimizing reaction conditions and predicting product outcomes.
| Modeling Technique | Information Gained | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, conformational energies, reaction energetics. | Guidance for synthetic planning and reactivity prediction. |
| Molecular Dynamics (MD) | Dynamic behavior of the molecule in different environments. | Understanding of intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in complex systems (e.g., with solvents or catalysts). | More accurate prediction of reaction outcomes. |
Potential for Derivatization Towards Complex Organosilicon Scaffolds
The true potential of this compound lies in its use as a scaffold for the synthesis of more complex and functionally diverse organosilicon molecules. Future research should focus on leveraging its chemical functionality to build intricate molecular architectures.
Derivatization Strategies:
Functionalization at C4: The carbonyl group serves as a key handle for a wide range of derivatization reactions, including the introduction of new stereocenters and the attachment of various functional groups.
Multi-component Reactions: The development of multi-component reactions involving this compound could provide rapid access to libraries of complex organosilicon compounds for screening in various applications.
Synthesis of Spirocyclic and Fused Systems: Exploration of reactions that lead to the formation of spirocyclic or fused-ring systems containing the silinanone core could generate novel three-dimensional structures with unique properties.
The systematic exploration of these future research directions will be instrumental in unlocking the full potential of this compound as a valuable building block in organosilicon chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
